molecular formula C13H18N2O2 B1600599 tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate CAS No. 335030-36-9

tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

Cat. No.: B1600599
CAS No.: 335030-36-9
M. Wt: 234.29 g/mol
InChI Key: HFYKFRBQZCCJRD-UHFFFAOYSA-N
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Description

tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate: is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The 1,8-naphthyridine core is a significant structural motif in medicinal chemistry, often found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate typically involves large-scale multicomponent reactions or the Friedländer approach, optimized for higher yields and eco-friendly conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenated derivatives with nucleophiles in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Corresponding naphthyridine oxides.

    Reduction: Reduced naphthyridine derivatives.

    Substitution: Substituted naphthyridine compounds with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or bind to bacterial DNA, disrupting essential biological processes. The exact pathways can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is unique due to its specific tert-butyl ester functional group, which can influence its solubility, reactivity, and biological activity compared to other 1,8-naphthyridine derivatives.

Properties

IUPAC Name

tert-butyl 3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-9-5-7-10-6-4-8-14-11(10)15/h4,6,8H,5,7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYKFRBQZCCJRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474141
Record name tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335030-36-9
Record name tert-Butyl 3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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